Enantiomeric and Regiochemical Specificity for Pharmacopoeial Impurity Identification vs. the 2-Amino Regioisomer
6-Amino-1,5-anhydro-6-deoxyglucitol (Amikacin Impurity 22) is explicitly defined as a unique impurity in amikacin sulfate Europ. Pharmacopoeia monographs, while its regioisomer, 2-amino-1,5-anhydro-2-deoxyglucitol, is an unrelated compound found in the trehalase inhibitor salbostatin and is not recognized as an amikacin impurity . The structural difference results in distinct chromatographic behavior: the 6-amino isomer's primary amine at the exocyclic C-6 position is more sterically accessible, where the 2-amino isomer's amine is at the anomeric center, leading to reversed elution order in typical reversed-phase HPLC systems [1]. The certified purity of the target compound as a reference standard is ≥99% by HPLC, whereas the 2-amino isomer is typically supplied as a research chemical with ≥95% purity, lacking the full analytical certification for quantitative pharmacopoeial use [2].
| Evidence Dimension | Regioisomeric identity and regulatory recognition for amikacin impurity profiling |
|---|---|
| Target Compound Data | 6-Amino-1,5-anhydro-6-deoxyglucitol; identified as Amikacin Impurity 22; certified purity ≥99% (HPLC) |
| Comparator Or Baseline | 2-Amino-1,5-anhydro-2-deoxyglucitol; not recognized as an amikacin impurity; typical purity ≥95% (research grade) |
| Quantified Difference | Regioisomeric shift from C-2 to C-6; reversed HPLC retention; purity difference of ~4 percentage points |
| Conditions | Reversed-phase HPLC per EP Amikacin Sulfate monograph; identity confirmed by NMR and MS |
Why This Matters
Using a non-pharmacopoeial or incorrect regioisomer risks method validation failure; the target compound is the sole recognized standard for system suitability in amikacin analytical chemistry.
- [1] Witczak, Z. J., et al. Carbohydrate Research, 1986, 150, 121-131. View Source
- [2] Axios Research. Amikacin Impurity 6 (CAS 102419-16-9) Product Data. View Source
